desmosterol

説明

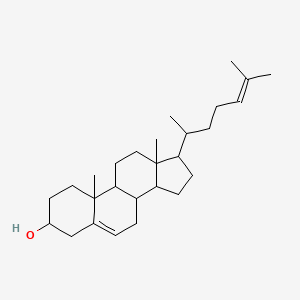

構造的には、デスモステロールは、追加の二重結合を除いて、コレステロールと同様の骨格を持っています。 コレステロール生合成のブロッホ経路において、コレステロールの直前の前駆体です .

準備方法

合成経路と反応条件: デスモステロールは、酵素24-デヒドロコレステロールレダクターゼを用いた24-デヒドロコレステロールの還元によって合成できます . この反応は、コレステロール生合成のブロッホ経路における重要なステップです。

工業的生産方法: デスモステロールの工業的生産には、植物プランクトンなどの生物源からの抽出または化学合成が含まれます。 抽出プロセスは通常、液体クロマトグラフィーおよび質量分析法を使用して、デスモステロールを他のステロールから分離および精製します .

反応の種類:

酸化: デスモステロールは、酸化反応を受けて、様々なオキシステロールを形成することができます。

還元: 主な還元反応には、24-デヒドロコレステロールレダクターゼを用いたデスモステロールからコレステロールへの変換が含まれます.

置換: デスモステロールは、特に強酸または強塩基の存在下で、置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 酵素24-デヒドロコレステロールレダクターゼは、デスモステロールからコレステロールへの還元によく用いられます.

置換: 置換反応には、硫酸などの強酸または水酸化ナトリウムなどの強塩基が使用されます。

生成される主な生成物:

コレステロール: デスモステロールの還元から生成される主な生成物.

オキシステロール: 様々なオキシステロールは、酸化反応によって生成されます。

4. 科学研究への応用

デスモステロールは、幅広い科学研究への応用があります。

科学的研究の応用

Neurobiology

Desmosterol as a Biomarker in Depression

Recent studies have indicated that this compound levels may serve as biomarkers for depression. A study analyzing postmortem brain samples found that individuals with depression exhibited altered concentrations of this compound and 7-dehydrocholesterol, particularly influenced by the use of the antidepressant trazodone . This suggests that this compound levels could be indicative of depressive states and may help in understanding the biochemical underpinnings of mood disorders.

This compound in Brain Tumors

this compound has been identified as a potential chemical indicator in brain tumors. Research demonstrated that this compound accumulates in neurogenic tumors (such as gliomas) and can be influenced by pharmacological agents that inhibit cholesterol synthesis . This accumulation may provide insights into tumor metabolism and could aid in the development of diagnostic tools for brain tumors.

Cardiology

Impact of Amiodarone on this compound Levels

Amiodarone, a medication used for cardiac arrhythmias, has been shown to disrupt cholesterol biosynthesis by inhibiting the enzyme 24-dehydrocholesterol reductase. This inhibition leads to a significant accumulation of this compound in patients treated with amiodarone, independent of other factors such as age or body mass index . The implications of this finding suggest that monitoring this compound levels could be important for understanding the metabolic effects of amiodarone therapy.

Reproductive Biology

Role of this compound in Sperm Function

Research has demonstrated that this compound enhances sperm functionality. In studies involving ram sperm, this compound-enriched sperm showed improved motility and resistance to osmotic stress during cryopreservation compared to controls . This suggests that this compound could play a critical role in reproductive success and may be utilized to improve outcomes in assisted reproductive technologies.

Metabolic Disorders

This compound and Obesity Management

A clinical case study highlighted that treatment with semaglutide significantly increased liver and plasma this compound levels without affecting body weight or composition . The relationship between this compound levels and metabolic health markers may provide new avenues for obesity treatment strategies, particularly in genetically predisposed populations.

Immunology

This compound's Role in Inflammation

this compound has been implicated in modulating inflammatory responses through its action on nuclear receptors. Studies have shown that this compound can influence gene expression related to oxidative stress and inflammation, indicating its potential as an anti-inflammatory agent . This property could be leveraged in developing therapies for conditions characterized by chronic inflammation.

Summary Table of this compound Applications

| Application Area | Key Findings | Potential Implications |

|---|---|---|

| Neurobiology | Altered levels linked to depression; potential biomarker | Understanding mood disorders; diagnostic tool |

| Cardiology | Accumulation due to amiodarone treatment | Monitoring metabolic effects during therapy |

| Reproductive Biology | Enhanced sperm motility and osmotic stress resistance | Improving assisted reproductive technologies |

| Metabolic Disorders | Increased levels observed with semaglutide treatment | New strategies for obesity management |

| Immunology | Modulates inflammatory responses via nuclear receptors | Development of anti-inflammatory therapies |

作用機序

デスモステロールは、主にコレステロール生合成における中間体としての役割を通じて、その効果を発揮します。 酵素24-デヒドロコレステロールレダクターゼによってコレステロールに変換されます . デスモステロールは、脂質代謝と炎症反応の調節に関与する肝臓X受容体のアゴニストとしても作用します .

類似の化合物:

コレステロール: デスモステロール還元の直後の生成物で、構造は類似しているが、追加の二重結合がない.

ラノステロール: コレステロール生合成経路の別の中間体で、構造と機能が異なる.

デスモステロールの独自性: デスモステロールは、ブロッホ経路においてコレステロールの直前の前駆体としての特定の役割により、独自性を持ちます。 追加の二重結合により、構造的にコレステロールや他のステロール中間体とは異なります .

類似化合物との比較

Cholesterol: The immediate product of desmosterol reduction, with a similar structure but lacking the additional double bond.

Lanosterol: Another intermediate in the cholesterol biosynthesis pathway, with a different structure and function.

Uniqueness of this compound: this compound is unique due to its specific role as the immediate precursor to cholesterol in the Bloch pathway. Its additional double bond distinguishes it structurally from cholesterol and other sterol intermediates .

生物活性

Desmosterol is a crucial intermediate in the cholesterol biosynthesis pathway, playing significant roles in various biological processes, particularly in inflammation and lipid metabolism. This compound has garnered attention due to its implications in atherogenesis, immune regulation, and potential therapeutic applications.

Role in Atherosclerosis

Recent studies have highlighted this compound's pivotal role in atherosclerosis, an inflammatory disease characterized by the accumulation of lipids and inflammatory cells in arterial walls. This compound acts as a key molecule that integrates cholesterol homeostasis with immune responses in macrophages. Research indicates that depletion of this compound in myeloid cells leads to increased interferon responses and reduced expression of anti-inflammatory markers, exacerbating atherosclerosis progression .

Key Findings:

- Macrophage Function : this compound modulates macrophage activation towards a less inflammatory phenotype, promoting tissue repair and reducing inflammation within atherosclerotic plaques .

- Inflammasome Activation : Lower levels of this compound enhance mitochondrial reactive oxygen species (mtROS) production, leading to increased NLRP3 inflammasome activation. This suggests that this compound is critical for maintaining macrophage function and preventing excessive inflammation .

This compound functions primarily through its role as a liver X receptor (LXR) ligand. LXR activation is essential for regulating cholesterol metabolism and inflammatory responses. In macrophages, this compound loading has been shown to decrease IL-1β production, indicating its anti-inflammatory properties .

Table 1: Effects of this compound on Macrophage Function

| Parameter | This compound Depletion | This compound Loading |

|---|---|---|

| IL-1β Production | Increased | Decreased |

| Anti-inflammatory Markers | Reduced | Increased |

| Mitochondrial ROS Production | Increased | Decreased |

| Macrophage Apoptosis | Increased | Decreased |

Association with Mental Health

This compound has also been implicated in neurobiology. A study found an association between plasma levels of this compound and depressive symptoms, suggesting that alterations in sterol metabolism could influence mental health outcomes . The presence of certain medications, such as trazodone, was found to affect this compound concentrations, indicating potential risks associated with altered sterol levels in the brain .

Case Studies

- Atherosclerotic Plaque Analysis : In transgenic mice overexpressing DHCR24 (the enzyme converting this compound to cholesterol), researchers observed significant necrosis and apoptotic macrophage accumulation in atherosclerotic plaques. This underscores the importance of this compound in maintaining macrophage health and preventing plaque instability .

- Neuropsychiatric Implications : A study examining patients with depressive symptoms found significantly elevated serum this compound levels, linking it to potential metabolic dysfunctions that may contribute to mood disorders .

特性

IUPAC Name |

10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSXSVCZWQODGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861864 | |

| Record name | Cholesta-5,24-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313-04-2 | |

| Record name | DESMOSTEROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。